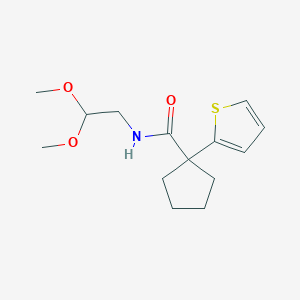![molecular formula C10H12N2O4S B2357654 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid CAS No. 1613051-31-2](/img/structure/B2357654.png)
3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid”, also known as DMSPA, is an organic compound . Its IUPAC name is (2E)-3-{5-[(dimethylamino)sulfonyl]-3-pyridinyl}-2-propenoic acid .
Molecular Structure Analysis
The molecular formula of DMSPA is C10H12N2O4S . Its InChI code is 1S/C10H12N2O4S/c1-12(2)17(15,16)9-5-8(6-11-7-9)3-4-10(13)14/h3-7H,1-2H3,(H,13,14)/b4-3+ . The molecular weight of this compound is 256.28 .Physical And Chemical Properties Analysis
DMSPA is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Crystal Structure and Supramolecular Interactions
Research on compounds structurally related to 3-[5-(Dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid has revealed insights into their crystal structures and supramolecular interactions. Studies like that of Trujillo-Ferrara et al. (2004) on isomers of similar compounds demonstrate the importance of molecular structure in defining their physical and chemical properties. Their work shows how different isomers can have coplanar or orthogonal arrangements in carboxylic acid groups and double bonds, impacting the supramolecular structures through hydrogen bonding and π-π stacking interactions (Trujillo-Ferrara et al., 2004).
Synthesis and Functionalization
The synthesis and functionalization of compounds like this compound are crucial for various applications. Potapov et al. (2018) developed regio- and stereoselective methods for synthesizing functionalized vinyl sulfides, which are important for further chemical modifications and potential applications in material science and pharmaceuticals (Potapov et al., 2018).
Photophysical Properties and Applications
The study of photophysical properties of related compounds has implications in areas like dye-sensitized solar cells. For instance, Wang et al. (2013) investigated iridium complexes with similar ligands, highlighting their potential as photosensitizers due to their extended absorption response and emission peaks. Such research demonstrates the application of these compounds in renewable energy technologies (Wang et al., 2013).
Supramolecular Chemistry and Crystal Engineering
Research in supramolecular chemistry and crystal engineering, such as the work by Jin et al. (2013), involves constructing complex structures using ligands related to this compound. These studies are fundamental for understanding the assembly of larger molecular structures and their potential applications in materials science and nanotechnology (Jin et al., 2013).
Safety and Hazards
The safety information for DMSPA includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
(E)-3-[5-(dimethylsulfamoyl)pyridin-3-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-12(2)17(15,16)9-5-8(6-11-7-9)3-4-10(13)14/h3-7H,1-2H3,(H,13,14)/b4-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTXSBTMWKUJVNJ-ONEGZZNKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1)C=CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)S(=O)(=O)C1=CN=CC(=C1)/C=C/C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,4-dimethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2357571.png)


![5-[1-(4,6-Dimethylpyrimidin-2-yl)piperidin-4-yl]-6,7-dihydro-4H-thieno[3,2-c]pyridine](/img/structure/B2357578.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-thiophenecarboxamide](/img/structure/B2357579.png)

![Ethyl 3-amino-4-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B2357582.png)


![2-[4-(Cyclohexyloxy)piperidin-1-yl]-1-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2357590.png)
![N-(4-fluorophenyl)-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2357591.png)
![7-azepan-1-yl-3-[(4-chlorophenyl)sulfonyl]-6-fluoro-1-propylquinolin-4(1H)-one](/img/structure/B2357592.png)

